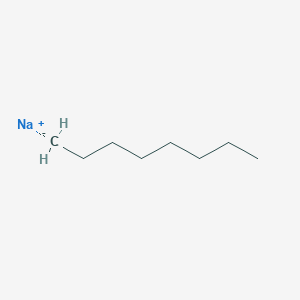

sodium;octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

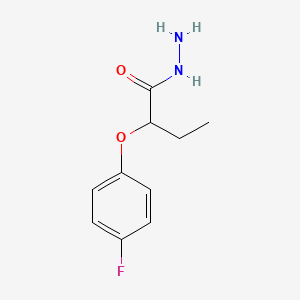

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of bromooctane with anhydrous sodium sulfite in the presence of a catalyst, such as tetrapropylammonium bromide . The reaction is carried out in a reaction container equipped with a cooling backflow device and mechanical agitation. The sulfonation process typically takes 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground . The crude product is then extracted using absolute alcohol and recrystallized to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium octane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfides.

Substitution: Sulfonate esters.

Applications De Recherche Scientifique

Chemistry: Sodium octane-1-sulfonate is extensively used as an ion-pairing reagent in HPLC for the analysis of organic compounds, peptides, and proteins . It helps in improving the resolution and sensitivity of the analysis.

Biology: In biological research, it is used to study the interaction of proteins and peptides with various ions. It also plays a role in the analysis of neurotransmitters and other biomolecules .

Medicine: Sodium octane-1-sulfonate is used in the pharmaceutical industry for the analysis of drug compounds and their metabolites. It helps in the separation and identification of complex mixtures in drug formulations .

Industry: In industrial applications, it is used as a surfactant and detergent in various formulations. It also finds use in the preparation of ion-exchange resins and other materials .

Mécanisme D'action

Sodium octane-1-sulfonate exerts its effects primarily through ion-pairing and ion-exchange mechanisms. The sulfonic acid group interacts with positively charged ions, while the sodium ion interacts with negatively charged ions . This dual interaction facilitates the separation and analysis of various compounds in HPLC . The hydrocarbon chain provides hydrophobic interactions, further aiding in the separation process .

Comparaison Avec Des Composés Similaires

Sodium dodecyl sulfate (SDS): Another anionic surfactant used in protein analysis.

Sodium hexanesulfonate: Similar in structure but with a shorter hydrocarbon chain.

Sodium decanesulfonate: Similar in structure but with a longer hydrocarbon chain.

Uniqueness: Sodium octane-1-sulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in HPLC analysis, offering better resolution and sensitivity compared to other surfactants .

Propriétés

Numéro CAS |

2875-36-7 |

|---|---|

Formule moléculaire |

C8H17Na |

Poids moléculaire |

136.21 g/mol |

Nom IUPAC |

sodium;octane |

InChI |

InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |

Clé InChI |

JCTBGDVMRIUPPA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC[CH2-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)

![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)

![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)